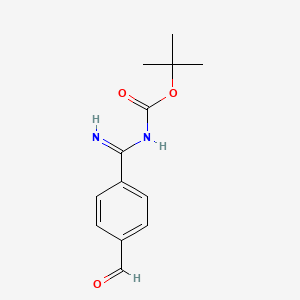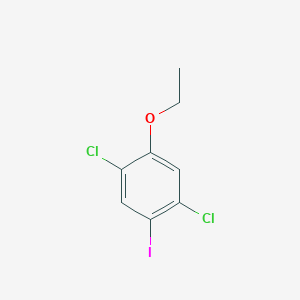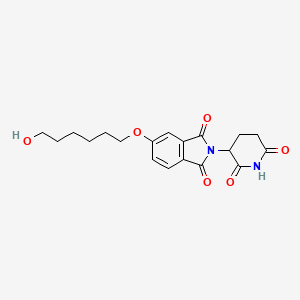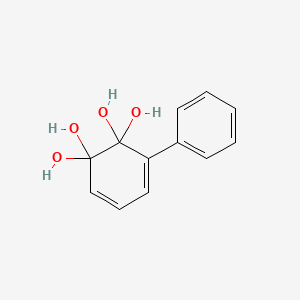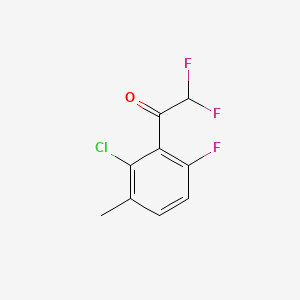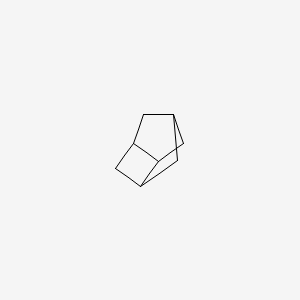
Tricyclo(3.2.1.03,6)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(3.2.1.03,6)octane is a unique organic compound characterized by its intricate tricyclic structure. This compound is notable for its stability and the presence of multiple ring systems, which make it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.2.1.03,6)octane typically involves complex organic reactions. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo(3.2.1.02,7)octan-3-one intermediate . Another approach involves the cyclopropanation of a double bond or bicycloannulation of cyclic dienolates with various Michael acceptors .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and the use of industrial-grade reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(3.2.1.03,6)octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include boron tribromide for radical cyclisation, samarium diiodide for cyclopropane cleavage, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methoxy enones with boron tribromide can yield bicyclo(3.2.1)octenyl bromides .
Applications De Recherche Scientifique
Tricyclo(3.2.1.03,6)octane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity and as models for studying enzyme interactions.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and advanced composites
Mécanisme D'action
The mechanism of action of Tricyclo(3.2.1.03,6)octane involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, such as intramolecular Diels-Alder reactions and radical cyclisations, which are facilitated by its strained ring systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(3.2.1)octane: Shares a similar bicyclic structure but lacks the additional ring system.
Tricyclo(4.3.1.03,7)decane:
Uniqueness
Tricyclo(3.2.1.03,6)octane is unique due to its specific tricyclic framework, which imparts distinct chemical properties and reactivity. Its ability to undergo selective reactions and form stable intermediates makes it valuable for synthetic and mechanistic studies .
Propriétés
Numéro CAS |
250-22-6 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
tricyclo[3.2.1.03,6]octane |
InChI |
InChI=1S/C8H12/c1-5-2-7-4-6(1)8(7)3-5/h5-8H,1-4H2 |
Clé InChI |
JMVZAUKRYGGVCX-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
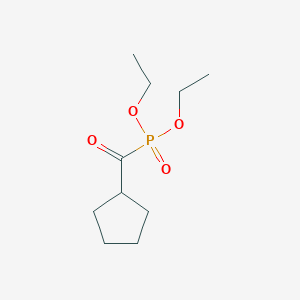
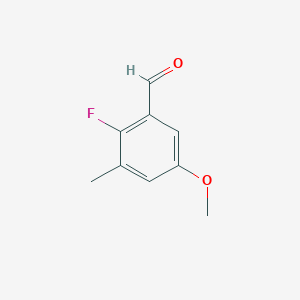

![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)

![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
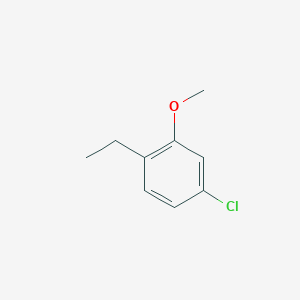
![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)
